molecular formula C16H30N2O B5160708 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

Numéro de catalogue B5160708
Poids moléculaire: 266.42 g/mol
Clé InChI: ZAVYDBHALYYPGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.

Mécanisme D'action

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various cancers and autoimmune diseases. By inhibiting BTK activity, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide blocks downstream signaling pathways and induces apoptosis in cancer cells. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide modulates the immune system by reducing the production of autoantibodies and inhibiting B-cell activation.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to have potent antitumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to reduce the production of autoantibodies and inhibit B-cell activation in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown potent antitumor activity in preclinical models, making it a promising candidate for further development. However, there are some limitations to using 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in lab experiments. For example, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown limited efficacy in some cancer cell lines, and its effectiveness may be influenced by the genetic and molecular characteristics of the tumor. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide may have limited efficacy in patients with acquired resistance to BTK inhibitors.

Orientations Futures

There are several future directions for research related to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide and other BTK inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in clinical trials, particularly in patients with refractory or relapsed cancers and autoimmune diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance to existing therapies.

Méthodes De Synthèse

The synthesis of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide involves the reaction of 4-tert-butylcyclohexanone with piperidinecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in high yield and purity. This method has been optimized and validated for large-scale production of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide.

Applications De Recherche Scientifique

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of autoantibodies.

Propriétés

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-16(2,3)13-4-6-14(7-5-13)18-10-8-12(9-11-18)15(17)19/h12-14H,4-11H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYDBHALYYPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylcyclohexyl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.